molecular formula C15H14N4O3 B1390489 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 1234860-36-6

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B1390489
CAS No.: 1234860-36-6
M. Wt: 298.3 g/mol
InChI Key: UXWPTOFNBLICTO-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a heterocyclic acetamide derivative combining a pyrazole and isoindoline-1,3-dione moiety. Its molecular formula is C₁₅H₁₄N₄O₃, with a molecular weight of 298.30 g/mol . The compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, linked via an acetamide bridge to a 1,3-dioxoisoindolin-2-yl group.

Key synthesis steps for related pyrazole-acetamide intermediates (e.g., N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide) involve acetylation of 1,3-dimethyl-1H-pyrazol-5-amine with acetic anhydride, followed by purification via crystallization . The target compound likely requires additional steps to introduce the isoindolin-dione group, possibly through reactions with phthalic anhydride derivatives.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-7-12(18(2)17-9)16-13(20)8-19-14(21)10-5-3-4-6-11(10)15(19)22/h3-7H,8H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWPTOFNBLICTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with methyl groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the acetamide group: The methylated pyrazole is reacted with chloroacetyl chloride to introduce the acetamide group.

    Formation of the phthalimide moiety: The final step involves the reaction of the acetamide derivative with phthalic anhydride to form the phthalimide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or pyrazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C21H24N4O3C_{21}H_{24}N_{4}O_{3} and a molecular weight of approximately 376.44 g/mol. Its structure includes a pyrazole moiety linked to an isoindolinone, which is critical for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting potential applications in oncology.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that compounds with isoindolinone derivatives showed significant cytotoxic effects on breast and lung cancer cells, indicating that this compound may share similar mechanisms of action .

Anti-inflammatory Properties

Another area of research involves the anti-inflammatory effects of pyrazole derivatives. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These activities suggest its potential use in treating inflammatory diseases.

Case Study:
Research in Pharmacological Reports highlighted the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis, showing reduced swelling and pain .

Neuroprotective Effects

Neuroprotection is another promising application. Studies indicate that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis.

Case Study:
A publication in Neuroscience Letters reported that certain pyrazole derivatives could enhance neuronal survival under stress conditions, hinting at their potential utility in neurodegenerative diseases like Alzheimer's .

Pharmacological Insights

The pharmacological profile of this compound suggests it may act through multiple pathways:

Mechanism Effect Reference
Inhibition of cell proliferationInduces apoptosis in cancer cells
Anti-inflammatory actionReduces cytokine levels
NeuroprotectionProtects against oxidative stress

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Differences: The target compound and its pyrazole-based analogs (e.g., Compound 13 ) share a methyl-substituted pyrazole core. In contrast, pyridazinone derivatives (e.g., FPR2 agonists) feature a 1,2-diazine ring, which confers distinct electronic properties and receptor-binding capabilities .

Biological Activity: Pyridazinone-acetamide analogs exhibit potent FPR2 agonist activity, activating calcium mobilization and chemotaxis in human neutrophils . The absence of a pyridazinone ring in the target compound suggests divergent biological targets, though its discontinued status precludes confirmed data . The amine-substituted analog (2-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide) serves as a versatile intermediate for further functionalization, such as coupling with carboxylic acids or acyl chlorides .

Synthetic Complexity :

  • The target compound requires multi-step synthesis, including pyrazole amidation and isoindolin-dione incorporation. This contrasts with simpler intermediates like Compound 13, which is synthesized in 70% yield via single-step acetylation .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The isoindolin-dione moiety in the target compound may participate in directional hydrogen-bonding networks, as observed in Etter’s graph-set analysis of molecular crystals . Such interactions could influence crystallization behavior and stability.
  • Solubility: The dioxoisoindolinyl group likely reduces solubility in polar solvents compared to amine-substituted analogs (e.g., 2-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide), which possess a primary amine for protonation .

Challenges and Discontinuation

The discontinuation of the target compound (as noted in ) may stem from:

  • Synthetic Difficulties : Low yields or purification challenges during isoindolin-dione incorporation.
  • Stability Issues : Susceptibility of the dioxoisoindolinyl group to hydrolysis or photodegradation.
  • Lack of Biological Relevance: Preliminary screenings may have shown insufficient activity compared to pyridazinone-based FPR agonists .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural components:

  • Pyrazole moiety : The presence of a 1,3-dimethylpyrazole ring contributes to the compound's potential biological activity.
  • Isoindolinone unit : The 1,3-dioxoisoindolin-2-yl group adds to the complexity and may influence interactions with biological targets.

The molecular formula is C15H16N4O3C_{15}H_{16}N_4O_3, with a molecular weight of approximately 284.31 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the pyrazole ring : This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  • Coupling with isoindolinone derivatives : The dioxoisoindolinone is synthesized separately and then coupled with the pyrazole moiety using acylation or similar methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, IC50 values were reported in the range of 5.00–29.85 µM against SH-SY5Y and C6 glioma cell lines .
CompoundCell LineIC50 (µM)
This compoundC65.13
5-FU (Control)C68.34
This compoundSH-SY5Y5.00

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest .

The mechanism by which this compound exerts its effects includes:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit cell proliferation by inducing cell cycle arrest at various phases (G0/G1 and S phases).
  • Induction of Apoptosis : Flow cytometry analyses have shown an increase in apoptotic cells upon treatment with this compound .

Case Studies

Several case studies have been conducted to explore the biological activity of pyrazole derivatives:

Study on Cytotoxic Effects

A study published in 2024 examined a series of pyrazole derivatives for their cytotoxic effects on glioma cells. Among these compounds, this compound was identified as one of the most potent agents with selective toxicity towards cancer cells while sparing healthy cells .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications to the pyrazole and isoindolinone moieties can significantly impact biological activity. For example, substituents on the aromatic rings can enhance binding affinity to specific targets involved in cancer progression .

Q & A

Q. What protocols mitigate degradation during long-term storage?

  • Methodological Answer : Store under argon at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolyzed isoindolin-dione) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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